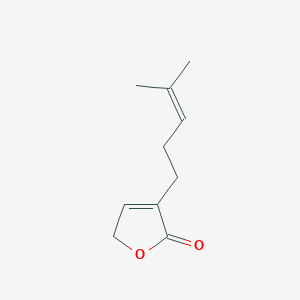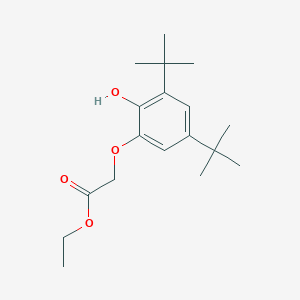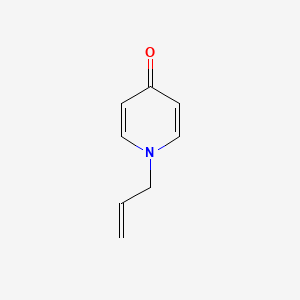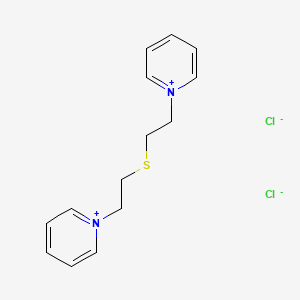
Naphthalene, 1,1'-(1,4-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,1’-(1,4-phenylene)bis- is an organic compound with the molecular formula C26H18. It is a derivative of naphthalene, where two naphthalene units are connected through a 1,4-phenylene bridge. This compound is known for its aromatic properties and is used in various scientific and industrial applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,1’-(1,4-phenylene)bis- typically involves the coupling of naphthalene derivatives with a phenylene bridge. One common method is the Sonogashira coupling reaction, where naphthyl acetylene is reacted with a diiodobenzene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,1’-(1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic compounds with hydrogenated rings.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Naphthalene, 1,1’-(1,4-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence emission.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Naphthalene, 1,1’-(1,4-phenylene)bis- involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which are crucial in its role as a building block for larger molecular assemblies. The compound’s photophysical properties are attributed to the conjugated π-electron system, which facilitates energy transfer and emission processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(naphthalen-1-ylethynyl)benzene: Similar in structure but with ethynyl linkages instead of direct phenylene connections.
1,5-Bis(naphthalen-1-ylethynyl)naphthalene: Another related compound with different connectivity and electronic properties.
Uniqueness
Naphthalene, 1,1’-(1,4-phenylene)bis- is unique due to its specific phenylene bridge, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and optical characteristics .
Properties
CAS No. |
64065-97-0 |
|---|---|
Molecular Formula |
C26H18 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(4-naphthalen-1-ylphenyl)naphthalene |
InChI |
InChI=1S/C26H18/c1-3-11-23-19(7-1)9-5-13-25(23)21-15-17-22(18-16-21)26-14-6-10-20-8-2-4-12-24(20)26/h1-18H |
InChI Key |
TYJMRRBRWSPDDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)
![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)

![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)


![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)

![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)

![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)
